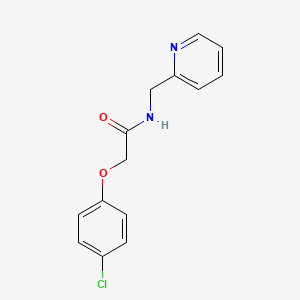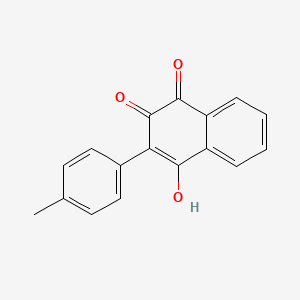
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine, also known as MPFP, is a chemical compound with potential applications in scientific research. MPFP belongs to the class of piperazine derivatives and has been shown to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine involves its interaction with the serotonin 5-HT1A receptor. 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine acts as a partial agonist of this receptor, meaning it activates the receptor to a lesser extent than a full agonist. This results in a modulatory effect on the receptor, which can influence the activity of other neurotransmitter systems.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been shown to exhibit unique biochemical and physiological effects. It has been reported to increase the release of the neurotransmitters dopamine and norepinephrine in certain brain regions, while decreasing their release in others. 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has also been shown to increase the expression of certain genes involved in neuroplasticity and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for specific targeting of this receptor. However, one limitation is its partial agonist activity, which may complicate interpretation of results compared to a full agonist or antagonist.
Orientations Futures
There are several potential future directions for research involving 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Another direction is the exploration of its interactions with other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, the development of more selective and potent derivatives of 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine could lead to further insights into the function of the serotonin 5-HT1A receptor.
Méthodes De Synthèse
The synthesis of 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine involves the reaction of 2-methyl-3-phenylacrylic acid with 1-(2-fluorophenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine as a white solid, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit affinity for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine can be used to study the function of this receptor and its interactions with other neurotransmitter systems.
Propriétés
IUPAC Name |
(Z)-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-16(15-17-7-3-2-4-8-17)20(24)23-13-11-22(12-14-23)19-10-6-5-9-18(19)21/h2-10,15H,11-14H2,1H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPLIZKTXFHPGQ-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2Z)-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)





![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)
![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)



![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)